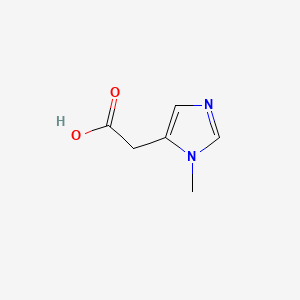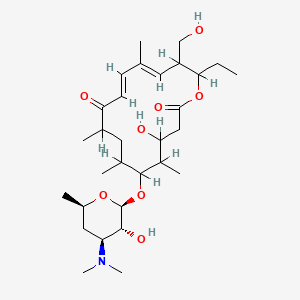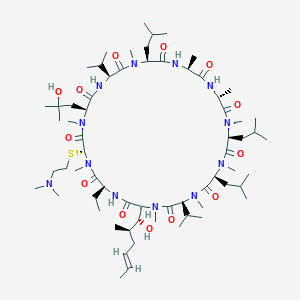
2-(1-甲基-1H-咪唑-5-基)乙酸
描述
1-甲基咪唑-5-乙酸,也称为Pi-Methylimidazoleacetic acid,是一种属于咪唑基羧酸及其衍生物类的有机化合物。这些化合物含有与咪唑环相连的羧酸链。 Pi-Methylimidazoleacetic acid是一种潜在的神经毒素,已被研究其在生物系统中的存在和作用 .
科学研究应用
Pi-Methylimidazoleacetic acid在化学、生物学和医学等多个科学研究领域具有多种应用。 它通常在研究其异构体远端甲基咪唑乙酸的研究中进行测量,以评估大脑组胺能活性 . 该化合物也用于与神经毒性和神经递质(如谷氨酸)释放有关的研究 .
作用机制
Pi-Methylimidazoleacetic acid通过与各种分子靶点和途径相互作用来发挥其作用。 已知它会刺激大脑中神经递质(如去甲肾上腺素和谷氨酸)的释放 . 该化合物的神经毒性作用归因于其改变神经递质水平和破坏正常大脑功能的能力 .
生化分析
Biochemical Properties
2-(1-methyl-1H-imidazol-5-yl)acetic acid is known to participate in several biochemical reactions. It interacts with enzymes such as cytochrome P450, where the imidazole ring binds to the heme iron atom of the enzyme . This interaction can influence the enzyme’s activity, potentially leading to inhibition or activation of metabolic pathways. Additionally, 2-(1-methyl-1H-imidazol-5-yl)acetic acid can interact with proteins and other biomolecules, affecting their structure and function. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Cellular Effects
The effects of 2-(1-methyl-1H-imidazol-5-yl)acetic acid on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, 2-(1-methyl-1H-imidazol-5-yl)acetic acid can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, 2-(1-methyl-1H-imidazol-5-yl)acetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. The imidazole ring of the compound can form coordination bonds with metal ions in enzymes, leading to changes in enzyme activity . Additionally, 2-(1-methyl-1H-imidazol-5-yl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(1-methyl-1H-imidazol-5-yl)acetic acid in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and interactions with biomolecules . In vitro and in vivo studies have shown that prolonged exposure to 2-(1-methyl-1H-imidazol-5-yl)acetic acid can result in alterations in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2-(1-methyl-1H-imidazol-5-yl)acetic acid vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For example, at higher concentrations, 2-(1-methyl-1H-imidazol-5-yl)acetic acid can induce oxidative stress and inflammation, potentially leading to cellular damage. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
2-(1-methyl-1H-imidazol-5-yl)acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1-methyl-1H-imidazol-5-yl)acetic acid within cells and tissues are critical for its biochemical effects. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
2-(1-methyl-1H-imidazol-5-yl)acetic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
准备方法
合成路线和反应条件: Pi-Methylimidazoleacetic acid可以通过多种方法合成。 一种常见的方法是制备N-氰甲基咪唑的苦味酸盐,然后氧化甲基组氨酸 . 另一种方法是利用气相色谱-质谱联用技术分离和鉴定生物样品中的化合物 .
工业生产方法: 文献中没有详细记录Pi-Methylimidazoleacetic acid的工业生产方法。该化合物可以在实验室中使用上述方法合成。
化学反应分析
反应类型: Pi-Methylimidazoleacetic acid会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于了解该化合物在不同环境中的行为至关重要。
常用试剂和条件: Pi-Methylimidazoleacetic acid反应中常用的试剂包括三氟化硼-丁醇用于衍生化,以及用于提取的氯仿 . 这些反应的条件通常包括离子交换色谱和电子轰击选择性离子监测 .
主要产物形成: Pi-Methylimidazoleacetic acid反应形成的主要产物取决于所用试剂和反应条件。 例如,甲基组氨酸的氧化可以导致Pi-Methylimidazoleacetic acid的形成 .
相似化合物的比较
类似化合物: 与Pi-Methylimidazoleacetic acid类似的化合物包括远端甲基咪唑乙酸、咪唑乙酸和其他咪唑基羧酸 .
独特性: Pi-Methylimidazoleacetic acid由于其独特的结构和神经毒性特性而具有独特性。 与它的异构体远端甲基咪唑乙酸不同,Pi-Methylimidazoleacetic acid不是组胺的代谢产物 . 这种区别使其成为研究大脑组胺能活性
属性
IUPAC Name |
2-(3-methylimidazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGYTCAMOHYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194812 | |
| Record name | Pros-methylimidazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pi-Methylimidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4200-48-0 | |
| Record name | 1-Methylimidazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pros-methylimidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pros-methylimidazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-imidazoleacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU92X8L2AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pi-Methylimidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)




![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)
